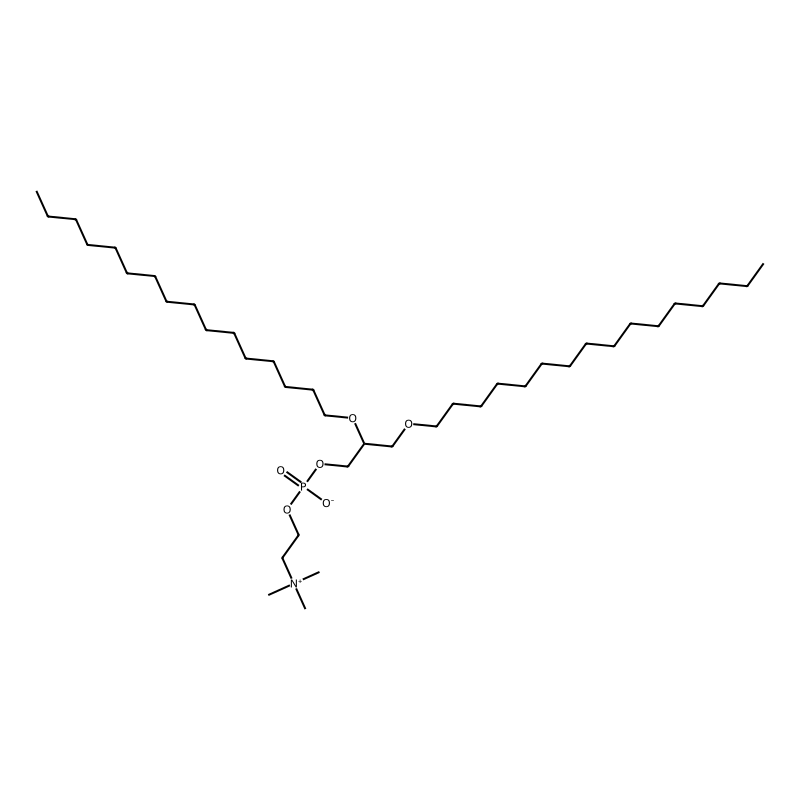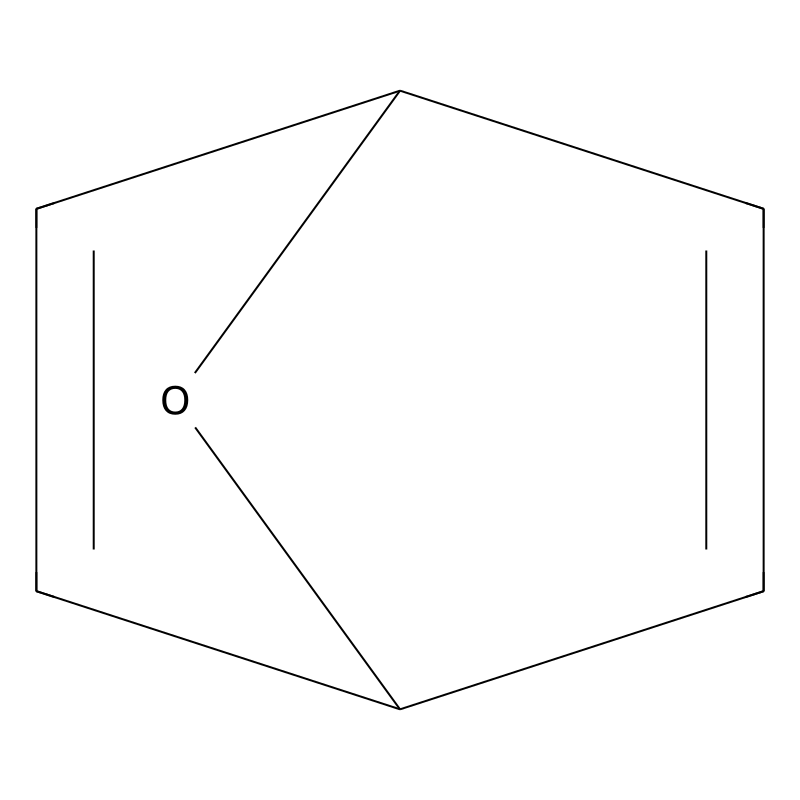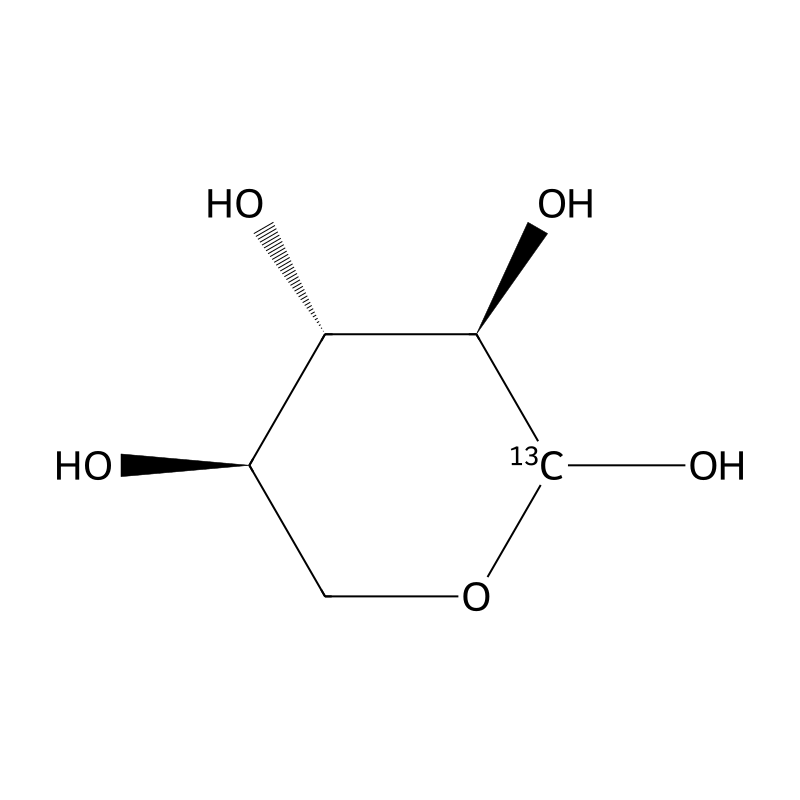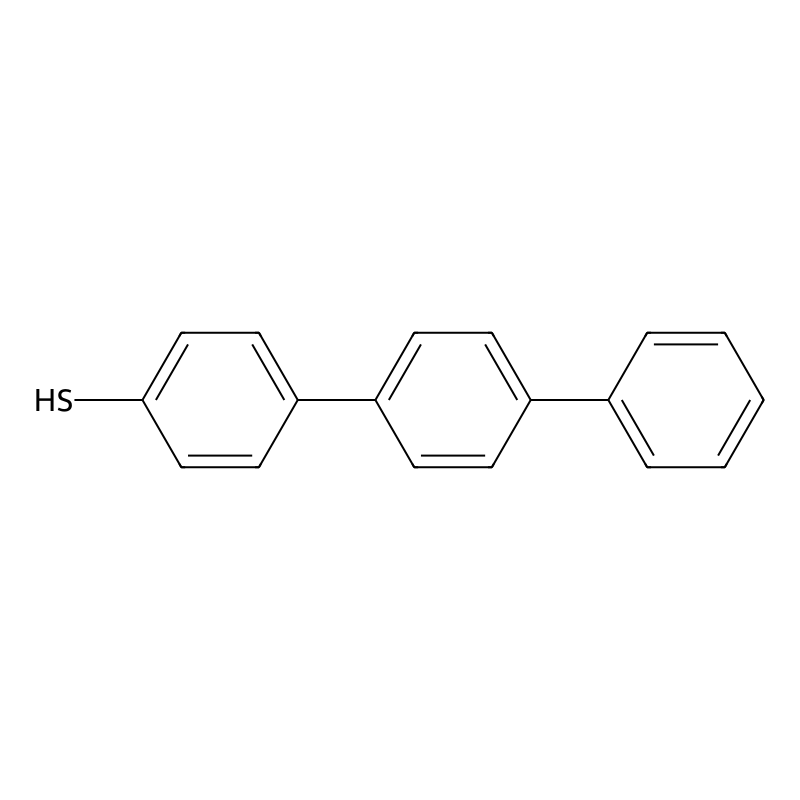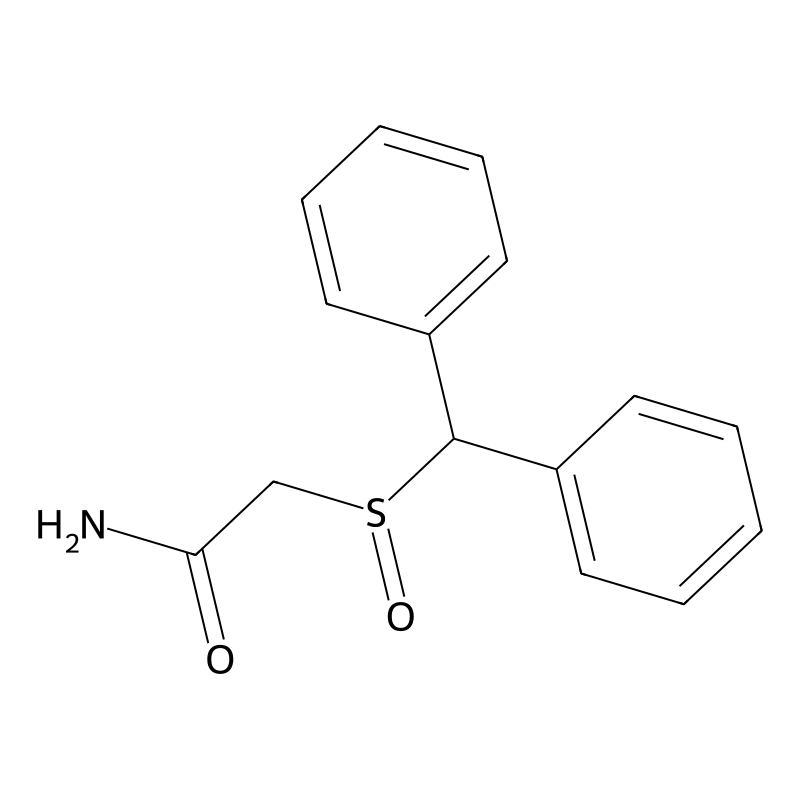3,3'-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine
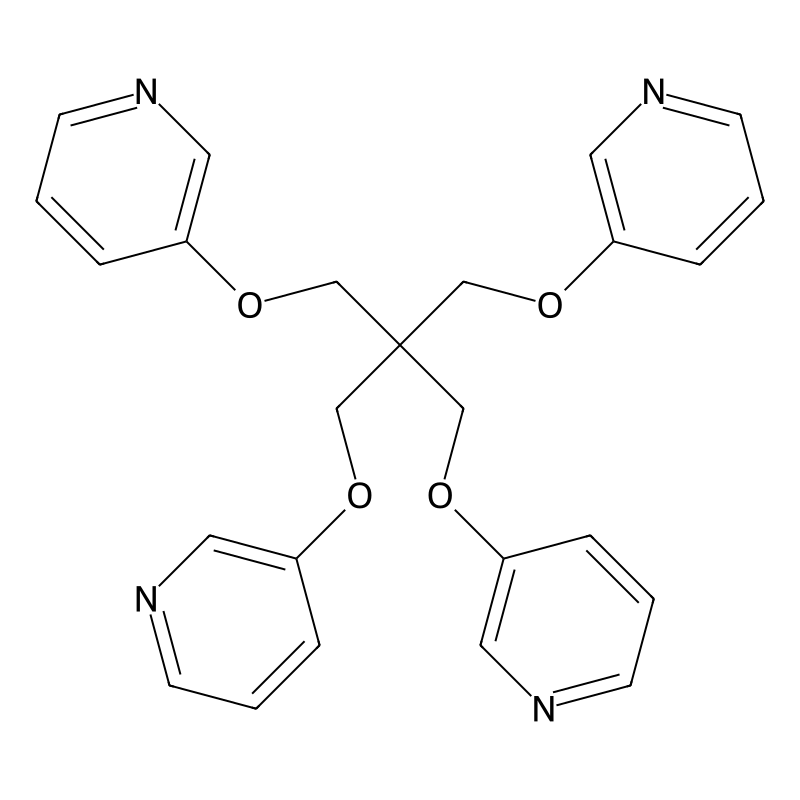
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3,3'-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine is a complex organic compound characterized by its molecular formula and a molecular weight of 444.48 g/mol. This compound features a unique arrangement of pyridine rings connected by ether linkages, which contributes to its distinct chemical properties and potential biological activities. The structure consists of two pyridine rings bonded through a central propane-1,3-diyl group that is further substituted with two bis(pyridin-3-yloxy)methyl units.
- Oxidation: The pyridine rings can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxides.
- Reduction: Reduction reactions can be performed with agents like sodium borohydride, yielding reduced derivatives.
- Substitution: The pyridine rings can participate in substitution reactions, where functional groups are replaced under specific conditions, often involving nucleophiles or electrophiles.
The biological activity of 3,3'-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine is linked to its ability to interact with various molecular targets. It can modulate enzyme activity by binding to active or allosteric sites, potentially acting as an inhibitor or activator. Additionally, it may influence receptor functions by acting as an agonist or antagonist through mechanisms such as hydrogen bonding and hydrophobic interactions.
The synthesis of this compound typically involves several steps:
- Starting Material: The synthesis begins with 2,2-bis((pyridin-3-yloxy)methyl)propane-1,3-diol.
- Etherification Reactions: This diol undergoes etherification with pyridine-3-ol under controlled conditions to form the desired product.
- Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels.
In industrial settings, the synthesis may be optimized for larger-scale production while maintaining yield and purity through careful control of reaction conditions .
3,3'-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine has potential applications in various fields:
- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug development targeting specific enzymes or receptors.
- Material Science: Its unique structural properties could be utilized in the development of novel materials with specific chemical and physical characteristics.
Studies on the interactions of this compound reveal its capability to form complexes with metal ions and other biological molecules. These interactions can lead to significant biological effects, including modulation of enzyme activities and receptor functions. Understanding these interactions is crucial for developing applications in pharmacology and material science .
Several compounds share structural similarities with 3,3'-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,3'-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine | Similar backbone with pyridine at different positions | Different reactivity patterns due to substitution |
| 2,2'-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine | Similar backbone but varied connectivity | Changes in steric hindrance affecting reactivity |
| Bipyridine | Simpler structure with two pyridine rings | Less complex interactions compared to the target compound |
| Terpyridine | Tridentate ligand with three pyridine rings | Different coordination chemistry due to additional ring |
The uniqueness of 3,3'-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine lies in its specific arrangement of functional groups and ether linkages that confer distinct chemical and physical properties. This structure makes it particularly valuable in applications requiring precise molecular interactions and stability.




